Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group, typically using a halogenation reaction.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Amidation and Esterification: The final steps involve the formation of the amide and ester functionalities, typically through reactions with carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, known for its wide range of biological activities.
Pyridazinone: A derivative of pyridazine with additional pharmacological properties.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.
Uniqueness
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is unique due to its combination of the pyridazine core, fluorophenyl group, and piperidine ring, which together confer a distinct set of pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAFDVUHZMCKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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